molecular formula C13H11ClN2O4 B8387372 6-Chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde

6-Chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde

Cat. No.: B8387372
M. Wt: 294.69 g/mol
InChI Key: JLBVXVNAGBQKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C13H11ClN2O4 and its molecular weight is 294.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11ClN2O4

Molecular Weight

294.69 g/mol

IUPAC Name

2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzaldehyde

InChI

InChI=1S/C13H11ClN2O4/c1-18-11-6-12(19-2)16-13(15-11)20-10-5-3-4-9(14)8(10)7-17/h3-7H,1-2H3

InChI Key

JLBVXVNAGBQKAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)Cl)C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere a solution of 2.0 grams (0.013 mole) of 6-chlorosalicylaldehyde in 10 mL of dimethylformamide was stirred, and 1.94 grams (0.0141 mole) of potassium carbonate was added. The reaction mixture was then stirred for 10 minutes, and a solution of 2.6 grams (0.013 mole) of 4,6-dimethoxy-2-methylsulfonylpyrimidine (prepared in Steps A-C) in 15 mL of dimethylformamide was added dropwise during a 10 minute period. Upon completion of addition, the reaction mixture was warmed to 60° C. where it was stirred for 18 hours. The reaction mixture was poured into 150 mL of water, cooled, and the pH was adjusted to 12 with aqueous 50% sodium hydroxide, with stirring. The mixture was stirred for 15 minutes, and the resultant solid was collected by filtration to yield 1.62 grams of 6-chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzaldehyde. The nmr spectrum was consistent with the proposed structure. The reaction was repeated several times.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

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